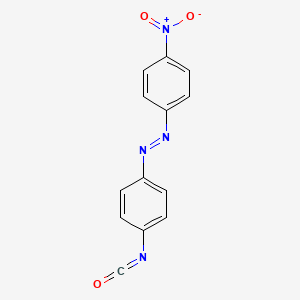
(E)-1-(4-Isocyanatophenyl)-2-(4-nitrophenyl)diazene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(4-Isocyanatophenyl)-2-(4-nitrophenyl)diazene is an organic compound that belongs to the class of diazenes Diazenes are characterized by the presence of a nitrogen-nitrogen double bond This particular compound features an isocyanate group and a nitro group attached to phenyl rings on either side of the diazene linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-Isocyanatophenyl)-2-(4-nitrophenyl)diazene typically involves the following steps:
Formation of the Diazene Linkage: This can be achieved through the reaction of an appropriate hydrazine derivative with an oxidizing agent.
Introduction of the Isocyanate Group: This step involves the reaction of an amine group with phosgene or a phosgene substitute to form the isocyanate group.
Introduction of the Nitro Group: The nitro group can be introduced through nitration reactions, typically involving the use of nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale nitration and isocyanation processes, with careful control of reaction conditions to ensure high yield and purity. Safety measures are crucial due to the potentially hazardous nature of the reagents and intermediates.
化学反応の分析
Types of Reactions
(E)-1-(4-Isocyanatophenyl)-2-(4-nitrophenyl)diazene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the nitro group to an amine group, significantly altering the compound’s properties.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming ureas or carbamates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the isocyanate group under mild conditions.
Major Products Formed
Oxidation: Products may include various oxidized derivatives of the original compound.
Reduction: The primary product is typically the corresponding amine.
Substitution: Products include ureas or carbamates, depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic applications, although specific uses would depend on further research.
作用機序
The mechanism of action of (E)-1-(4-Isocyanatophenyl)-2-(4-nitrophenyl)diazene would depend on its specific interactions with molecular targets. Generally, compounds with isocyanate groups can react with nucleophiles in biological systems, potentially modifying proteins or other biomolecules. The nitro group may also participate in redox reactions, influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
(E)-1-(4-Isocyanatophenyl)-2-(4-aminophenyl)diazene: Similar structure but with an amine group instead of a nitro group.
(E)-1-(4-Isocyanatophenyl)-2-(4-methylphenyl)diazene: Similar structure but with a methyl group instead of a nitro group.
特性
CAS番号 |
157190-96-0 |
|---|---|
分子式 |
C13H8N4O3 |
分子量 |
268.23 g/mol |
IUPAC名 |
(4-isocyanatophenyl)-(4-nitrophenyl)diazene |
InChI |
InChI=1S/C13H8N4O3/c18-9-14-10-1-3-11(4-2-10)15-16-12-5-7-13(8-6-12)17(19)20/h1-8H |
InChIキー |
YLHKYJAZLJOBPZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N=C=O)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


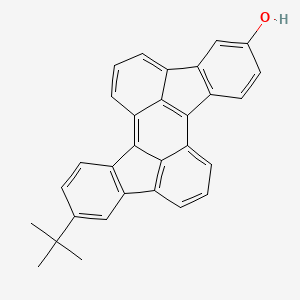

![4-[(4-Phenylcyclohexylidene)methyl]naphthalene-1-carbonitrile](/img/structure/B14259315.png)
![2-Propanol, 1,3-bis[bis[(6-methyl-2-pyridinyl)methyl]amino]-](/img/structure/B14259327.png)

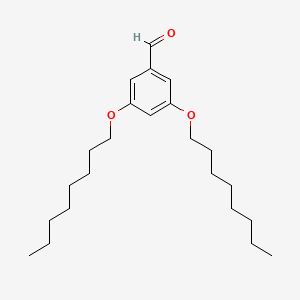
![4H-1,3-benzoxazin-4-one, 6,8-dichloro-2,3-dihydro-3-[2-(nitrooxy)ethyl]-](/img/structure/B14259344.png)
![6-{2-[2-(Hydroxymethyl)phenyl]hydrazinylidene}-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14259347.png)
![1,3-Dibromo-4h-cyclopenta[c]thiophene-4,6(5h)-dione](/img/structure/B14259351.png)
![2-[Bis(5-formylthiophen-2-yl)methylidene]-2H-1,3-dithiole-4,5-dicarbonitrile](/img/structure/B14259357.png)
![Morpholine, 4-[(2E)-2-methyl-1-oxo-2-butenyl]-](/img/structure/B14259358.png)
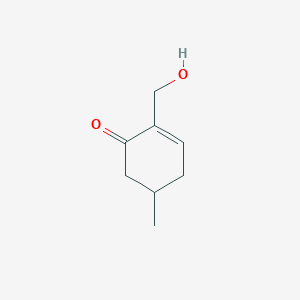
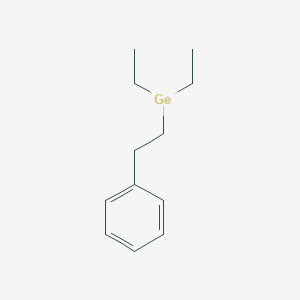
![Ethyl [2-(cyclopent-1-en-1-yl)-6-methylphenyl]carbamate](/img/structure/B14259389.png)
